Magnesium gluceptate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Magnesium gluceptate is a magnesium salt of gluconic acid. It is commonly used as a mineral supplement to treat or prevent low levels of magnesium in the body. Magnesium is an essential mineral that plays a crucial role in various physiological functions, including muscle and nerve function, blood glucose control, and blood pressure regulation . This compound is known for its high bioavailability, making it an effective supplement for increasing magnesium levels in the body .

準備方法

Synthetic Routes and Reaction Conditions

Magnesium gluceptate can be synthesized by reacting gluconic acid with magnesium oxide. The reaction involves dissolving gluconic acid in distilled water and then adding magnesium oxide under continuous stirring. The mixture is heated and stirred for several hours to ensure complete reaction. The resulting solution is then filtered, and the filtrate is concentrated to obtain this compound .

Industrial Production Methods

The industrial production of this compound typically involves the use of gluconate-delta-lactone as the initial raw material. The gluconate-delta-lactone is dissolved in distilled water, and magnesium oxide is added under agitation. The mixture is heated and stirred for several hours, followed by decolorization and filtration. The filtrate is then concentrated, and the product is recrystallized to obtain high-purity this compound .

化学反応の分析

Types of Reactions

Magnesium gluceptate undergoes various chemical reactions, including:

Oxidation: Magnesium can react with oxygen to form magnesium oxide.

Reduction: Magnesium can reduce other compounds by donating electrons.

Substitution: Magnesium can participate in substitution reactions where it replaces other cations in compounds.

Common Reagents and Conditions

Oxidation: Magnesium reacts with oxygen at room temperature to form a passivating layer of magnesium oxide.

Reduction: Magnesium can reduce acids, forming magnesium ions and hydrogen gas.

Substitution: Magnesium can react with halogens to form magnesium halides.

Major Products Formed

Oxidation: Magnesium oxide (MgO)

Reduction: Magnesium ions (Mg²⁺) and hydrogen gas (H₂)

Substitution: Magnesium halides (e.g., magnesium chloride, MgCl₂)

科学的研究の応用

Magnesium gluceptate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions in analytical chemistry.

Biology: Studied for its role in cellular processes and enzyme functions.

Industry: Utilized in the production of magnesium-based materials and as a stabilizer in certain industrial processes

作用機序

Magnesium gluceptate exerts its effects by increasing the levels of magnesium in the body. Magnesium acts as a cofactor for over 300 enzyme systems that regulate various biochemical reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. It also plays a role in maintaining the structural integrity of nucleic acids and cell membranes . This compound is well-absorbed in the gastrointestinal tract, making it an effective supplement for increasing magnesium levels .

類似化合物との比較

Magnesium gluceptate is compared with other magnesium compounds such as:

Magnesium citrate: Known for its high bioavailability and use as a laxative.

Magnesium oxide: Commonly used but has lower bioavailability compared to this compound.

Magnesium glycinate: Well-tolerated and causes minimal side effects, often used for its calming effects.

Magnesium sulfate: Used in medical settings for its muscle relaxant properties

This compound is unique due to its high bioavailability and minimal gastrointestinal side effects, making it a preferred choice for magnesium supplementation .

特性

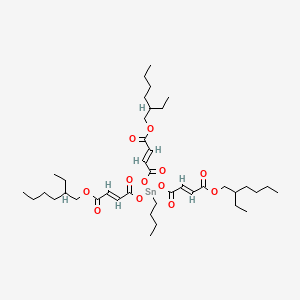

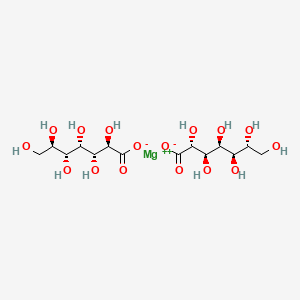

CAS番号 |

74347-32-3 |

|---|---|

分子式 |

C14H26MgO16 |

分子量 |

474.65 g/mol |

IUPAC名 |

magnesium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Mg/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |

InChIキー |

MMSNUIOBUPTENW-XBQZYUPDSA-L |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

正規SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

関連するCAS |

87-74-1 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)

![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)